2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE
描述
This compound features a chromenopyrimidine core fused with a benzene ring, substituted at position 2 with a phenyl group and at position 7 with a methyl group. The sulfanyl (-S-) linker connects the chromenopyrimidine to an acetamide moiety, which is further attached to a 3-(methylsulfanyl)phenyl group.
属性
IUPAC Name |
2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S2/c1-17-11-12-23-19(13-17)14-22-26(32-23)29-25(18-7-4-3-5-8-18)30-27(22)34-16-24(31)28-20-9-6-10-21(15-20)33-2/h3-13,15H,14,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVOFMLOIGNHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC(=CC=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chromeno[2,3-d]pyrimidine derivatives typically involves multicomponent reactions (MCRs) which are highly efficient and yield diverse products. One common method involves the reaction of 2-amino-4H-chromene-3-carbonitriles with phenyl isothiocyanate under microwave dielectric heating . Another method includes the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of POCl3 .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable microwave-assisted synthesis due to its efficiency and high yield. The use of paraformaldehyde as a C1 building block in catalyst-free and solvent-free conditions has also been explored .
化学反应分析
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker is reactive toward nucleophilic substitution. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions replaces the sulfanyl group, forming alkylated derivatives.
-
Aryl Displacement : Substitution with aryl halides under palladium catalysis generates biaryl sulfides .
Table 1: Representative Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 80°C | Methylated chromenopyrimidine derivative | 72 | |
| 4-Bromobenzaldehyde | Pd(PPh₃)₄, DMF, 110°C | 4-Benzyl-substituted analog | 65 |
Oxidation of Thioether Functionality
The methylsulfanyl (-SMe) and central sulfanyl groups undergo oxidation:
-
Sulfoxide Formation : Controlled oxidation with H₂O₂ or mCPBA yields sulfoxides.
-
Sulfone Formation : Prolonged oxidation converts thioethers to sulfones, enhancing polarity and bioactivity .
Key Data :
-
Sulfoxide intermediate stability: Decomposes above 150°C.
-
Sulfone derivatives show 3.6x increased PARP-1 inhibition compared to parent compounds .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux yields carboxylic acid derivatives.
-
Enzymatic Cleavage : Esterases in biological systems release free carboxylic acids, critical for prodrug activation.
Reaction Pathway :
Cyclization Reactions
The chromenopyrimidine core participates in cyclization to form fused heterocycles:
-
Thermal Cyclization : Heating in DMF with K₂CO₃ generates thieno[2,3-b]pyridine derivatives .
-
Photochemical Activation : UV light induces ring expansion, forming tricyclic structures .
-
React with 2-chloro-N-arylacetamide in ethanol/TEA.
-
Heat with NaOEt to yield thieno[2,3-b]pyridine-carboxamide (83% yield).
Interaction with Biological Targets
The compound modulates enzyme activity via:
-
PARP-1 Inhibition : Binds to the catalytic domain through hydrogen bonding with Asp766 and Tyr907 .
-
Kinase Binding : The chromenopyrimidine scaffold mimics ATP, competing for kinase active sites.
Table 2: Bioactivity Data
| Target | IC₅₀ (nM) | Cell Line (IC₅₀, μM) | Source |
|---|---|---|---|
| PARP-1 | 3.61 ± 0.15 | MCF-7: 1.28 ± 1.12 | |
| CDK2 | 22.4 | HCT116: 2.76 ± 0.06 |
Functionalization at the Chromenopyrimidine Core
Electrophilic aromatic substitution occurs at the chromene ring:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at C7, enabling further reduction to amines .
-
Halogenation : NBS in DMF adds bromine at C9, facilitating cross-coupling reactions .
Key Observation : Brominated derivatives exhibit enhanced cytotoxicity (IC₅₀: 0.66 μM in MCF-7) .
科学研究应用
Anticancer Activity
Recent studies have indicated that derivatives of chromeno-pyrimidine compounds exhibit significant anticancer properties. The specific compound under discussion has been shown to inhibit the proliferation of various cancer cell lines, potentially due to its ability to interfere with key cellular pathways involved in cancer progression.
Case Study : In vitro studies demonstrated that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Enzyme Inhibition
Research indicates that the compound exhibits inhibitory effects on specific enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. For instance, it has shown promise as an inhibitor of certain kinases which play a crucial role in tumor growth and survival.
Case Study : The compound was tested against the tyrosine kinase family, revealing IC50 values that suggest it could be a valuable tool for further drug development targeting kinase-related pathways .
作用机制
The mechanism of action of this compound involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). It inhibits the activity of CDK2/cyclin A2 complex, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and thereby exerting its cytotoxic effects.
相似化合物的比较
Structural and Functional Analysis
Hydrogen Bonding and Crystal Packing
- Target Compound: The acetamide and sulfanyl groups act as H-bond donors/acceptors, likely forming intermolecular interactions that influence crystal packing and stability. The methylsulfanyl group may participate in weak C-H···S interactions .
- Compound B : The methoxy group forms stronger H-bonds than methylsulfanyl, possibly leading to distinct crystalline phases .
Physicochemical Properties
生物活性
The compound 2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a novel derivative of chromeno[2,3-d]pyrimidine, a class of compounds noted for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Anticancer Activity
Chromeno[2,3-d]pyrimidines, including derivatives like the compound in focus, have shown significant anticancer properties . Studies indicate that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have been reported to exhibit cytotoxic effects against breast and prostate cancer cells by targeting specific signaling pathways involved in tumor progression .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Research indicates that certain chromeno[2,3-d]pyrimidine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy is attributed to their ability to disrupt bacterial cell walls and interfere with metabolic processes .
Antioxidant Activity
Antioxidant properties are another notable feature of chromeno[2,3-d]pyrimidine compounds. These derivatives have been shown to scavenge free radicals effectively, thus mitigating oxidative stress—a factor implicated in various chronic diseases including cancer and neurodegenerative disorders. The antioxidant capacity can be quantitatively assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging activity .
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound exhibits other biological activities such as:
- Anticonvulsant : Some derivatives have been evaluated for their potential in seizure control models, showing promise in reducing seizure frequency and severity .
- Analgesic : Certain studies suggest that chromeno[2,3-d]pyrimidine derivatives may possess pain-relieving properties due to their interaction with pain pathways .
- Anti-inflammatory : The anti-inflammatory potential has also been explored, with some compounds demonstrating the ability to reduce inflammation markers in vitro and in vivo .
The precise mechanism through which 2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE exerts its biological effects is still under investigation. However, it is hypothesized that the presence of both chromene and pyrimidine moieties contributes to its ability to interact with various biological targets:
- Inhibition of Kinases : Some studies suggest that chromeno[2,3-d]pyrimidines may inhibit kinases involved in cancer cell proliferation.
- Interaction with Receptors : The compound may modulate receptor activity related to neurotransmission and inflammation.
- Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells.
Study 1: Anticancer Activity Assessment
In a recent study assessing the anticancer activity of several chromeno[2,3-d]pyrimidine derivatives, it was found that the compound significantly inhibited the proliferation of MCF-7 (breast cancer) cells at concentrations as low as 10 µM. The mechanism was linked to G1 phase cell cycle arrest and increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.
Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties against Pseudomonas aeruginosa and Bacillus cereus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, suggesting a potent antimicrobial effect comparable to standard antibiotics used in clinical settings.
常见问题
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the chromeno[2,3-d]pyrimidine core via cyclization reactions.
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution.
- Step 3 : Acetamide coupling using 3-(methylsulfanyl)aniline. Key reagents include halogenated intermediates, sulfur-containing nucleophiles, and coupling agents. Reaction conditions (e.g., polar aprotic solvents like DMF, temperatures of 60–80°C) are critical for yield optimization. Purification via column chromatography or recrystallization ensures >95% purity .
Q. What spectroscopic methods confirm the compound’s structural integrity?
- 1H/13C NMR : Validates aromatic proton environments and substituent positions.
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- Mass Spectrometry : Verifies molecular weight (e.g., ESI-MS for [M+H]+ ion). Computational tools (e.g., density functional theory) can predict spectra for cross-validation .
Q. What in vitro assays are suitable for preliminary anticancer activity screening?
- MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis Markers : Caspase-3/7 activation via fluorometric assays.
- Cell Cycle Analysis : Flow cytometry to detect G1/S or G2/M arrest .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
Discrepancies may arise from:
- Structural Variants : Minor substituent changes (e.g., methyl vs. methoxy groups) alter bioactivity.
- Purity Differences : HPLC analysis (>98% purity recommended for reproducibility).
- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration). Cross-laboratory validation and meta-analysis of raw data are critical .
Q. What computational strategies predict target interactions and optimize SAR?
Q. How do hydrogen-bonding patterns influence crystallographic packing and solubility?
- Graph Set Analysis : Classify H-bond motifs (e.g., R²₂(8) rings) using X-ray data.
- Cambridge Structural Database (CSD) : Compare packing motifs with analogs (e.g., chromeno-pyrimidine derivatives). Solubility can be modulated by introducing polar substituents without disrupting H-bond networks .
Q. What experimental designs improve reaction yields in multi-step synthesis?
- Design of Experiments (DoE) : Optimize variables (e.g., catalyst loading, solvent ratio) via response surface methodology.
- Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., thiol-ene reactions).
- In-Line Analytics : Use FTIR or UPLC to monitor intermediates in real time .
Q. How are pharmacokinetic properties assessed preclinically?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction.
- In Vivo PK : Administer IV/PO in rodents; calculate AUC, t½, and bioavailability .
Methodological Considerations
- Data Contradiction Analysis : Use cheminformatics tools (e.g., KNIME) to cluster bioactivity data by assay type and structural subclass.
- Crystallographic Refinement : SHELXL for high-resolution structures; validate with R-factor convergence (<5%) .
- Biological Replicates : Perform triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
